3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate
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Overview
Description
3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate is a complex organic compound with a unique structure that combines a dihydropyrimidine ring with a phenyl group and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Dihydropyrimidine Ring: This step involves the condensation of an appropriate aldehyde, urea, and a β-keto ester under acidic or basic conditions to form the dihydropyrimidine ring.
Thioxo Substitution:
Phenyl Group Attachment: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.
Sulfonate Ester Formation: Finally, the sulfonate ester is formed by reacting the phenyl intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonate ester, converting it to the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound acts as a modulator, affecting the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-chlorobenzenesulfonate
- 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-nitrobenzenesulfonate
Uniqueness
The uniqueness of 3-(4,4,6-trimethyl-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)phenyl 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the 4-methylbenzenesulfonate group may enhance its solubility and stability, making it more suitable for certain applications.
Properties
Molecular Formula |
C20H22N2O3S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-8-10-18(11-9-14)27(23,24)25-17-7-5-6-16(12-17)22-15(2)13-20(3,4)21-19(22)26/h5-13H,1-4H3,(H,21,26) |
InChI Key |
LNPUZIATNBATHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N3C(=CC(NC3=S)(C)C)C |
Origin of Product |
United States |
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